molecular formula C25H28NO6- B12366363 Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-

Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-

Cat. No.: B12366363
M. Wt: 438.5 g/mol
InChI Key: XPCDWOCHPTYDPV-INIZCTEOSA-M
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Description

Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- is a complex organic compound that is a derivative of glutamic acid. It is often used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- typically involves the protection of the amino group of glutamic acid with a fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then esterified with tert-butyl alcohol. The reaction conditions often require the use of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed

    Hydrolysis: Hexanedioic acid and the corresponding alcohol.

    Substitution: Free amino group and fluorenylmethanol.

Scientific Research Applications

Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of protein structure and function.

    Medicine: In the development of pharmaceuticals and as a reagent in drug discovery.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-methyl ester, (3S)-
  • Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-ethyl ester, (3S)-

Uniqueness

Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)- is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and selective deprotection are crucial.

Properties

Molecular Formula

C25H28NO6-

Molecular Weight

438.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/p-1/t16-/m0/s1

InChI Key

XPCDWOCHPTYDPV-INIZCTEOSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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